molecular formula C9H11IN2O B13676401 4-(3-Iodopyridin-4-yl)morpholine

4-(3-Iodopyridin-4-yl)morpholine

Cat. No.: B13676401
M. Wt: 290.10 g/mol
InChI Key: JJKDLMVBPCGHOP-UHFFFAOYSA-N
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Description

4-(3-Iodopyridin-4-yl)morpholine is a chemical compound with the molecular formula C9H11IN2O and a molecular weight of 290.10 g/mol It is characterized by the presence of an iodine atom attached to a pyridine ring, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Iodopyridin-4-yl)morpholine typically involves the iodination of a pyridine derivative followed by the introduction of a morpholine ring. One common method involves the reaction of 3-iodopyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Iodopyridin-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the iodine atom.

Scientific Research Applications

4-(3-Iodopyridin-4-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Iodopyridin-4-yl)morpholine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The iodine atom and the morpholine ring may play crucial roles in its binding affinity and reactivity with biological molecules . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Iodopyridin-4-yl)morpholine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its bromine or chlorine analogs.

Properties

Molecular Formula

C9H11IN2O

Molecular Weight

290.10 g/mol

IUPAC Name

4-(3-iodopyridin-4-yl)morpholine

InChI

InChI=1S/C9H11IN2O/c10-8-7-11-2-1-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2

InChI Key

JJKDLMVBPCGHOP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=NC=C2)I

Origin of Product

United States

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